Cas no 341964-32-7 ((3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one)
(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-PHENYL-1H-INDOLE-2,3-DIONE 3-[O-(2-CHLORO-6-FLUOROBENZYL)OXIME]
- (3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one
- HMS575D05
- (3Z)-3-[(2-chloro-6-fluorophenyl)methoxyimino]-1-phenylindol-2-one
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- Inchi: 1S/C21H14ClFN2O2/c22-17-10-6-11-18(23)16(17)13-27-24-20-15-9-4-5-12-19(15)25(21(20)26)14-7-2-1-3-8-14/h1-12H,13H2/b24-20-
- InChI Key: ZVTAUDDGQVRBFQ-GFMRDNFCSA-N
- SMILES: ClC1C=CC=C(C=1CO/N=C1\C(N(C2C=CC=CC=2)C2C=CC=CC=2\1)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 566
- XLogP3: 5.3
- Topological Polar Surface Area: 41.9
(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 10L-305S-1MG |
1-phenyl-1H-indole-2,3-dione 3-[O-(2-chloro-6-fluorobenzyl)oxime] |
341964-32-7 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 10L-305S-5MG |
1-phenyl-1H-indole-2,3-dione 3-[O-(2-chloro-6-fluorobenzyl)oxime] |
341964-32-7 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 10L-305S-10MG |
1-phenyl-1H-indole-2,3-dione 3-[O-(2-chloro-6-fluorobenzyl)oxime] |
341964-32-7 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 10L-305S-50MG |
1-phenyl-1H-indole-2,3-dione 3-[O-(2-chloro-6-fluorobenzyl)oxime] |
341964-32-7 | >90% | 50mg |
£77.00 | 2025-02-09 | |
| Key Organics Ltd | 10L-305S-100MG |
1-phenyl-1H-indole-2,3-dione 3-[O-(2-chloro-6-fluorobenzyl)oxime] |
341964-32-7 | >90% | 100mg |
£110.00 | 2025-02-09 |
(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on (3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one
Recent Advances in the Study of (3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one (CAS: 341964-32-7)
The compound (3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one (CAS: 341964-32-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's role as a potent inhibitor of specific kinase pathways, which are implicated in various cancers and inflammatory diseases. The structural motif of the indole-2-one core, combined with the chloro-fluoro substitution pattern, has been shown to enhance binding affinity and selectivity towards target proteins. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the binding mechanisms, providing valuable insights for further optimization.
In vitro and in vivo studies have demonstrated promising results, particularly in the context of oncology. The compound exhibits significant anti-proliferative effects against a panel of cancer cell lines, with minimal cytotoxicity towards normal cells. These findings suggest its potential as a targeted therapy with reduced side effects. Additionally, preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, although further optimization is required to improve metabolic stability.
The synthesis of (3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one has also been a focus of recent research. Novel synthetic routes have been developed to improve yield and scalability, addressing previous challenges in large-scale production. These advancements are critical for facilitating preclinical and clinical development.
Despite these promising developments, challenges remain. The compound's mechanism of action in certain disease models is not fully understood, and off-target effects need to be thoroughly investigated. Future research directions may include structure-activity relationship (SAR) studies to refine its pharmacological properties and explore its potential in combination therapies.
In conclusion, (3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one represents a promising candidate for further development in medicinal chemistry. Its unique structural features and biological activity warrant continued investigation, with the potential to address unmet medical needs in oncology and beyond.
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